Regiochemical Outcome in Pd-Catalyzed Asymmetric Heck Arylation: Kinetic 2,5- vs. Thermodynamic 2,3-Dihydrofuran Product Distribution
In the Pd-catalyzed asymmetric intermolecular Heck reaction of 2,3-dihydrofuran with phenyl triflate, the product distribution between 2-phenyl-2,5-dihydrofuran (kinetic product) and 2-phenyl-2,3-dihydrofuran (thermodynamic product) is governed by the ligand–metal system. Under Pd(OAc)₂/(R)-BINAP in benzene at 40 °C with proton sponge as base, (R)-2-phenyl-2,3-dihydrofuran is obtained in >96% enantiomeric excess (ee) as the major product, accompanied by a minor amount of (S)-2-phenyl-2,5-dihydrofuran [1]. In stark contrast, employing the ferrocenyloxazoline ligand 6b under optimized conditions (toluene, reflux, proton sponge) reverses the selectivity, delivering (R)-2-phenyl-2,5-dihydrofuran as the sole regioisomer in 61% yield and 98% ee [2]. Using palladacycle catalysts with diaryliodonium triflates, 2-aryl-2,5-dihydrofurans are obtained as the major products in good yields with high regioselectivity, while aryl iodides under identical conditions favor the 2,3-dihydrofuran isomer [3]. These contrasting outcomes demonstrate that the 2,5-dihydrofuran regioisomer is not a minor byproduct but a targetable product when appropriate ligand systems are selected.
| Evidence Dimension | Regioselectivity and enantioselectivity in Pd-catalyzed asymmetric Heck phenylation of 2,3-dihydrofuran |
|---|---|
| Target Compound Data | 2-Phenyl-2,5-dihydrofuran: minor product under Pd/(R)-BINAP (>96% ee for 2,3-isomer; minor amount of 2,5-isomer, opposite configuration); exclusive product (61% yield, 98% ee) under Pd/ferrocenyloxazoline ligand 6b |
| Comparator Or Baseline | 2-Phenyl-2,3-dihydrofuran: major product under Pd/(R)-BINAP (>96% ee); minor or absent under Pd/ferrocenyloxazoline ligand 6b |
| Quantified Difference | Regioselectivity can be tuned from near-exclusive 2,3-dihydrofuran formation to exclusive 2,5-dihydrofuran formation (61% isolated yield, 98% ee) by ligand choice; enantioselectivity difference between regioisomers up to 96% ee vs. 98% ee |
| Conditions | Pd(OAc)₂/(R)-BINAP, phenyl triflate, proton sponge, benzene, 40 °C vs. Pd(dba)₂/ferrocenyloxazoline 6b, phenyl triflate, proton sponge, toluene, reflux |
Why This Matters
Procurement of a specific regioisomer is critical because the downstream reaction manifold—whether the compound is used as a chiral ligand precursor, a monomer for stereoregular polymerization, or an intermediate for further functionalization—is entirely determined by the double-bond position and absolute configuration.
- [1] Ozawa, F.; Kubo, A.; Hayashi, T. Catalytic Asymmetric Heck Reaction. In Selectivity in Catalysis; ACS Symposium Series 517; American Chemical Society: Washington, DC, 1993; Chapter 6, pp 75–87. DOI: 10.1021/bk-1993-0517.ch006. View Source
- [2] Clarkson, G. J.; Ansell, J. R.; Cole-Hamilton, D. J.; Pogorzelec, P. J.; Whittell, G. R.; Wills, M. From 2,3-dihydrofuran to 2,2-dialkyl-2,3-dihydrofurans: new substrates for the intermolecular asymmetric Heck reaction. J. Mol. Catal. A: Chem. 2003, 200, 31–42. DOI: 10.1016/S1381-1169(02)00635-0. View Source
- [3] Li, L.; Zhang, P.-S. Palladacycle-Catalyzed Regioselective Heck Reaction Using Diaryliodonium Triflates and Aryl Iodides. Org. Lett. 2022, 24 (2), 663–667. DOI: 10.1021/acs.orglett.1c04106. View Source
